![molecular formula C16H22N4O B6077610 4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6077610.png)
4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole
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Overview
Description
4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole is a chemical compound that has been extensively studied by researchers due to its potential applications in various fields. This compound is also known as PBD or 4,5-bis[(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]imidazole and has been found to possess several beneficial properties that make it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of 4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole is not fully understood. However, it is believed that this compound works by binding to specific biological molecules and altering their function. For example, it has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole has been found to have several biochemical and physiological effects, such as:
1. Inhibition of cancer cell growth: This compound has been found to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells.
2. Induction of apoptosis: 4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole has been found to induce apoptosis, or programmed cell death, in cancer cells.
3. Modulation of neurotransmitter release: This compound has been found to modulate the release of neurotransmitters such as dopamine and glutamate, which can affect brain function.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole in lab experiments include its fluorescent properties, which make it a useful tool for detecting biological molecules, and its ability to inhibit cancer cell growth and induce apoptosis.
The limitations of using this compound in lab experiments include its potential toxicity, which can limit its use in certain applications, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole, such as:
1. Development of new fluorescent probes: Researchers can explore the use of this compound as a basis for developing new fluorescent probes for detecting biological molecules.
2. Cancer therapy: Further research can be conducted to explore the potential of this compound as a cancer therapy.
3. Neuroscience research: This compound can be further studied in the context of neuroscience research, particularly in the study of neurotransmitter release and synaptic vesicle recycling.
4. Drug delivery: Researchers can explore the use of this compound as a basis for developing new drug delivery systems.
Synthesis Methods
The synthesis of 4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole involves the reaction of 4,5-diamino-2-(4-methoxyphenyl)-1,2,3-thiadiazole with 1-(3-chloropropyl)-4-(4-methoxyphenyl)piperazine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product.
Scientific Research Applications
The primary application of 4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole is in the field of scientific research. This compound has been found to possess several properties that make it useful in various applications, such as:
1. Fluorescent probe: 4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole is a fluorescent probe that can be used to detect biological molecules such as DNA, RNA, and proteins.
2. Cancer research: This compound has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis in cancer cells.
3. Neuroscience: 4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole has been found to be a useful tool in neuroscience research, particularly in the study of neurotransmitter release and synaptic vesicle recycling.
properties
IUPAC Name |
4-[(3-pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-2-10-20(9-1)14-6-4-8-19(12-14)11-13-5-3-7-15-16(13)18-21-17-15/h3,5,7,14H,1-2,4,6,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMTZEZSYPDLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCN(C2)CC3=CC=CC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole |
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